molecular formula C18H19N3O B5523191 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine

Cat. No.: B5523191
M. Wt: 293.4 g/mol
InChI Key: IYUQPAZUSZLDOF-UHFFFAOYSA-N
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Description

3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.152812238 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research on compounds related to 3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-4-phenylpyridine demonstrates significant potential in antitumor applications. For instance, certain 1,2,4-oxadiazole natural product analogs have shown promising antitumor activity against a panel of cell lines in vitro. Compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline showed potent antitumor properties, with mean IC50 values indicating their effectiveness in inhibiting tumor cell proliferation (Maftei et al., 2013). Additionally, novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, were investigated for their antitumor activity, revealing significant potency in some compounds (Maftei et al., 2016).

Photoluminescence and Computational Studies

Studies on rhenium(I) diimine complexes with [1,3,4]oxadiazole substituted 2,2′-bipyridine ligands, including tert-butyl-phenyl-[1,3,4]oxadiazole derivatives, revealed significant insights into their photoluminescence properties. These compounds exhibit efficient photoluminescent emission and have potential applications in materials science (Li et al., 2013).

Antibacterial and Anthelmintic Activity

Certain 1,2,4-oxadiazol derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, have been synthesized and tested for their potential antibacterial and anthelmintic activities. Although the results showed moderate activity, these findings contribute to the understanding of the biological properties of 1,2,4-oxadiazol derivatives (Sanjeevarayappa et al., 2015).

Antioxidant Activity

Research on 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moietieshas demonstrated the potential of these compounds in antioxidant applications. For instance, several new 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols showed significant free-radical scavenging ability in assays, indicating their effectiveness as antioxidants (Shakir et al., 2014).

Aggregation-Induced Phosphorescent Emission

Studies on cationic iridium(III) complexes, including those with 1,3,4-oxadiazole derivatives, have shown unique aggregation-induced phosphorescent emission (AIPE) properties. This phenomenon, observed in cationic iridium(III) complexes, is significant for potential applications in light-emitting electrochemical cells (LECs) and organic vapor sensing (Shan et al., 2011).

Applications in Organic Light-Emitting Diodes

Compounds related to this compound have been studied for their use in organic light-emitting diodes (OLEDs). For instance, research on pyridine- and oxadiazole-containing materials, such as 2,5-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine, has contributed to the development of more efficient OLEDs (Wang et al., 2001).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

5-tert-butyl-3-(2-methyl-4-phenylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-15(16-20-17(22-21-16)18(2,3)4)14(10-11-19-12)13-8-6-5-7-9-13/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUQPAZUSZLDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NOC(=N2)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.